Methyl 2-(azetidin-3-yl)acetate hydrochloride
Overview
Description
Methyl 2-(azetidin-3-yl)acetate hydrochloride is a heterocyclic compound that contains an azetidine ring, which is a four-membered nitrogen-containing ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material Preparation: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The ring strain in the azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-yl)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(aziridin-3-yl)acetate: Contains an aziridine ring, which is a three-membered nitrogen-containing ring.
Uniqueness
Methyl 2-(azetidin-3-yl)acetate hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct reactivity and stability compared to three-membered aziridine and four-membered oxetane rings . This makes it a valuable building block in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKJBPQKUAJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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